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Compound of Interest

Compound Name: 11(E)-Vaccenyl methane sulfonate

Cat. No.: B15602288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
11(E)-Vaccenyl methane sulfonate is a long-chain aliphatic methanesulfonate. While specific

experimental spectroscopic data for this compound is not readily available in the public domain,

this guide provides a comprehensive overview of its expected NMR and mass spectrometry

characteristics based on the analysis of its precursor, 11(E)-vaccenyl alcohol, and related

compounds. This document also outlines a detailed experimental protocol for its synthesis from

the corresponding alcohol. The information herein is intended to serve as a valuable resource

for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Predicted Spectroscopic Data
Due to the absence of direct experimental data for 11(E)-vaccenyl methane sulfonate, the

following NMR and mass spectrometry data are predicted based on the known spectral

properties of (E)-octadec-11-enoic acid, long-chain alcohols, and alkyl methanesulfonates.

Predicted ¹H NMR Data for 11(E)-Vaccenyl Methane
Sulfonate
The ¹H NMR spectrum is predicted to show characteristic signals for the terminal methyl group,

the long methylene chain, the vinylic protons of the trans double bond, the methylene group

adjacent to the sulfonate ester, and the methyl group of the methanesulfonate.
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-18 (CH₃) 0.88 t 3H

H-2 to H-9, H-14 to H-

17 (-(CH₂)₈-)
1.25-1.40 m 24H

H-10, H-13 (-CH₂-

CH=)
2.01 m 4H

H-11, H-12 (-CH=CH-) 5.39 m 2H

H-1 (-CH₂-OMs) 4.22 t 2H

Ms (-SO₂CH₃) 3.00 s 3H

Predicted ¹³C NMR Data for 11(E)-Vaccenyl Methane
Sulfonate
The ¹³C NMR spectrum is expected to display signals corresponding to the carbons of the alkyl

chain, the double bond, the carbon bearing the methanesulfonate group, and the methyl

carbon of the sulfonate.

Carbon Predicted Chemical Shift (ppm)

C-18 14.1

C-2 to C-9, C-14 to C-17 22.7 - 32.6

C-10, C-13 32.0

C-11, C-12 130.5

C-1 70.0

Ms (-SO₂CH₃) 38.4

Predicted Mass Spectrometry Data for 11(E)-Vaccenyl
Methane Sulfonate
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The electron ionization (EI) mass spectrum is predicted to show fragmentation patterns

characteristic of long-chain alkyl methanesulfonates. The molecular ion peak (M⁺) at m/z

346.25 is expected to be of low abundance or absent. Key fragmentation pathways would

include the loss of the methanesulfonyl radical and cleavage of the long alkyl chain.

m/z Proposed Fragment

251 [M - SO₂CH₃]⁺

97 [CH₃SO₃H]⁺

96 [CH₃SO₃H - H]⁺

81, 67, 55, 41 Alkyl chain fragments

Experimental Protocols
The synthesis of 11(E)-vaccenyl methane sulfonate involves two main stages: the

preparation of the precursor 11(E)-vaccenyl alcohol and its subsequent mesylation.

Synthesis of 11(E)-Vaccenyl Alcohol
The synthesis of (E)-octadec-11-enol has been reported in the literature. A general procedure

would involve the reduction of the corresponding carboxylic acid or ester, (E)-vaccenic acid or

its methyl ester, respectively.

Protocol:

To a solution of (E)-vaccenic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert

atmosphere, slowly add a solution of a suitable reducing agent, such as lithium aluminum

hydride (LiAlH₄) (1.5 eq), at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the sequential addition of water, 15%

aqueous NaOH, and water.
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Filter the resulting precipitate and wash with THF.

Concentrate the filtrate under reduced pressure to yield the crude 11(E)-vaccenyl alcohol.

Purify the crude product by column chromatography on silica gel.

Synthesis of 11(E)-Vaccenyl Methane Sulfonate[1][2][3]
[4][5]
The conversion of an alcohol to a methanesulfonate (mesylate) is a standard procedure in

organic synthesis.

Protocol:

Dissolve 11(E)-vaccenyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask

under an inert atmosphere and cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of

methanesulfonyl chloride (1.2 eq).

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

Once the reaction is complete, quench it by adding cold water.

Separate the organic layer, and wash it sequentially with cold 1 M HCl, saturated aqueous

NaHCO₃, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude 11(E)-vaccenyl methane sulfonate.

If necessary, purify the product by flash column chromatography on silica gel.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

11(E)-vaccenyl methane sulfonate.
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Caption: Synthesis and analysis workflow.
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Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the chemical structure and the expected

spectroscopic data.
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Caption: Structure-spectra relationship.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Data for
11(E)-Vaccenyl Methane Sulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602288#nmr-and-mass-spectrometry-data-for-11-
e-vaccenyl-methane-sulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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